molecular formula C8H6N4 B034647 2-Amino-4-methylpyridine-3,5-dicarbonitrile CAS No. 101810-71-3

2-Amino-4-methylpyridine-3,5-dicarbonitrile

Cat. No.: B034647
CAS No.: 101810-71-3
M. Wt: 158.16 g/mol
InChI Key: KLVSEYBTIVQYIQ-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-3,5-pyridinedicarbonitrile is a heterocyclic organic compound with the molecular formula C8H6N4 It is characterized by a pyridine ring substituted with amino, methyl, and dicarbonitrile groups

Scientific Research Applications

2-Amino-4-methyl-3,5-pyridinedicarbonitrile has several scientific research applications:

Future Directions

While specific future directions for “2-Amino-4-methyl-3,5-pyridinedicarbonitrile” were not found, research on related pyrimidine compounds suggests potential applications in the synthesis of high-value fine chemicals and pharmaceuticals . For example, fluorescent nanoparticles of 6-alkoxy-2-amino-3,5-pyridinedicarbonitriles have been developed for use as security markers in paper documents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-3,5-pyridinedicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable nitrile precursors in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Amino-4-methyl-3,5-pyridinedicarbonitrile may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-3,5-pyridinedicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The pathways involved may include inhibition of enzyme activity or binding to specific receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methyl-3,5-pyridinedicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, such as in the development of fluorescent markers and pharmaceutical intermediates.

Properties

IUPAC Name

2-amino-4-methylpyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-5-6(2-9)4-12-8(11)7(5)3-10/h4H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVSEYBTIVQYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogenolysis of 4 (10.0 g, 52.0 mmol) in DMF (150 mL)-MeOH (75 mL) containing 5% Pd on BaCO3 (10.0 g) was carried out in a Parr shaker with H2 pressure kept near 3.5 kg/cm2 (50 psi) for six hours. The mixture was then filtered (Celite mat), and evaporated to dryness (final conditions <1 mm, bath to 45° C.) The residue containing Ba salts which separated during the evaporation was stirred with H2O (100 mL) to give the H2O-insoluble product (7.74 g). Recrystallization from EtOH (800 mL) then gave pure 6, mp 222°-223° C., in 86% yield (7.1 g); homogeneous by TLC (cyclohexane-EtOAc, 1:1); 1H NMR (Me2SO-d6) δ2.50 (s, CH3), 7.82 (s, NH2), 8.50 (s, C2 --H).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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